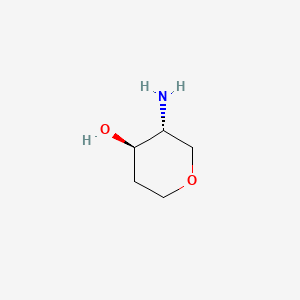

(S)-4-methylmorpholine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

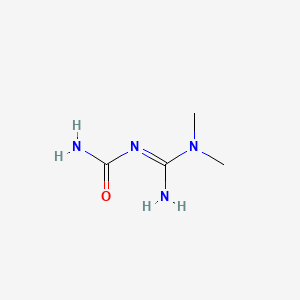

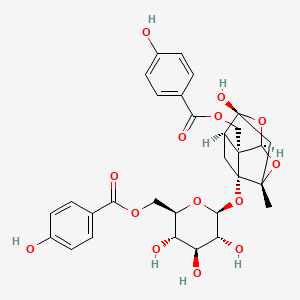

(S)-4-methylmorpholine-3-carboxylic acid (4-MMC) is a chiral building block that has gained significant attention in the field of organic synthesis due to its diverse applications. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Condensing Agent for Formation of Amides and Esters : N-methylmorpholine derivatives can act as efficient condensing agents in the synthesis of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used effectively for condensing carboxylic acids and amines to yield amides in good yields, highlighting its practicality in chemical synthesis (Kunishima et al., 1999).

Reduction of Carboxylic Acids to Alcohols : Carboxylic acids, including N-methylmorpholine derivatives, can be reduced to corresponding alcohols. This reduction involves activation of the carboxy function with cyanuric chloride and N-methylmorpholine, followed by reduction with aqueous sodium borohydride (Falorni et al., 1999).

Crystal Structure and Molecular Studies : The crystal structure and molecular studies of complexes involving N-methylmorpholine betaine, a related compound, have been extensively studied. These studies provide insights into the hydrogen bonding and structural characteristics of these complexes, which can be relevant for understanding the properties of (S)-4-methylmorpholine-3-carboxylic acid (Dega-Szafran et al., 2002).

Synthesis of Chiral Cyclic β-Amino Acids : N-methylmorpholine derivatives are used in the synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation. This demonstrates the utility of such compounds in synthesizing biologically relevant molecules (Pousset et al., 2004).

Oxidation Catalyst : N-methylmorpholine derivatives have been studied as part of oxo osmium(VIII) complexes in oxidation reactions. This indicates potential applications in catalysis and organic synthesis (Bailey et al., 1997).

Activation of Carboxylic Acids : N-methylmorpholine is used for activating carboxylic acids in the synthesis of symmetric anhydrides and esters. This highlights its role in facilitating various chemical transformations (Pozdnev, 2009).

Biocatalyst Inhibition Study : Understanding the inhibition effects of carboxylic acids on microbial strains is crucial in biotechnological applications. N-methylmorpholine derivatives can provide insights into these effects, aiding in the engineering of robust microbial strains (Jarboe et al., 2013).

Propiedades

IUPAC Name |

(3S)-4-methylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methylmorpholine-3-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.